molecular formula C12H12N2O4 B2987666 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 885953-76-4

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2987666
CAS No.: 885953-76-4
M. Wt: 248.238
InChI Key: CVSDMPGLYPGYGC-UHFFFAOYSA-N
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Description

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 5-oxopyrrolidine-3-carboxylic acid class, which serves as a promising scaffold for developing novel therapeutic agents . Compounds based on the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated structure-dependent antimicrobial activity , particularly against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Clostridioides difficile . Some derivatives have also shown promising activity against drug-resistant fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus . Furthermore, specific derivatives, particularly those incorporating a benzimidazole moiety, have exhibited notable anticancer activity in human pulmonary cancer cell models, suggesting potential for use in oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety assessments and handling procedures.

Properties

IUPAC Name

1-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-11(16)7-1-3-9(4-2-7)14-6-8(12(17)18)5-10(14)15/h1-4,8H,5-6H2,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDMPGLYPGYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and efficiency. This involves the use of high-yielding reagents, optimized reaction conditions, and efficient purification techniques. The overall yield of the industrial process can exceed 78% .

Chemical Reactions Analysis

Types of Reactions

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Insights :

  • Chloro and Hydroxyl Groups : Enhance antioxidant activity via radical stabilization and electron donation .
  • Amino Groups: Improve reducing power, likely due to increased electron density .
  • Halogenation (Cl⁻, F⁻) : Boosts antimicrobial and enzyme-inhibitory effects by enhancing lipophilicity and target binding .

Modifications at the Pyrrolidine Ring

The carboxylic acid group at position 3 and its derivatives (e.g., hydrazides, heterocyclic moieties) significantly influence bioactivity:

Compound Name Modifications at Position 3 Key Bioactivity Source
5-Oxopyrrolidine-3-carbohydrazide derivatives Hydrazide + oxadiazole/triazole rings Antioxidant : Synergistic effects with heterocycles (e.g., 1.35× ascorbic acid)
1-(3-(1,3-Thiazol-2-yl)phenyl) derivative Thiazole ring Antimicrobial : 2–16× potency vs. Oxytetracycline against S. aureus
1-(4-Carbamoylphenyl) derivative Carboxylic acid Theoretical : Potential Nrf2 enhancer (predicted via computational studies)

Key Insights :

  • Heterocyclic Appendages : Thiazole, oxadiazole, and triazole rings improve antimicrobial activity by disrupting bacterial membranes or enzymes .
  • Carboxylic Acid/Hydrazide : Free carboxylic acids enhance reducing power, while hydrazides facilitate heterocyclic derivatization .

Physicochemical Data

Compound Name Melting Point (°C) Solubility Reference
Methyl 1-(5-chloro-2-hydroxyphenyl) ester 145–146 Methanol-soluble
1-(5-Chloro-2-hydroxyphenyl) carbohydrazide 193–194 DMSO-soluble
Thiazole-containing derivative 266–267 Limited aqueous

Antioxidant Activity

  • DPPH Scavenging: Derivatives with hydroxyl and amino groups show IC₅₀ values comparable to ascorbic acid (e.g., compound 21: 1.35× activity) .
  • Reducing Power : Free carboxylic acids (e.g., compound 6: OD 1.675) outperform esters due to electron-donating effects .

Antimicrobial Activity

  • Gram-Positive Bacteria : 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives inhibit vancomycin-intermediate S. aureus (MIC: 4–8 µg/mL) .
  • Gram-Negative Bacteria: Thiazole derivatives reduce Pseudomonas aeruginosa growth by 90% at 32 µg/mL .

Anticancer Potential

  • Apoptosis Induction : Triazole derivatives exhibit cytotoxicity against colorectal cancer cells (IC₅₀: 12 µM) via ROS-mediated pathways .

Biological Activity

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the pyrrolidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O4

The presence of both a carbamoyl group and a carboxylic acid moiety in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound.

Case Study: A549 Lung Adenocarcinoma Model

A study investigated the effects of this compound on A549 human lung adenocarcinoma cells. The following table summarizes the observed cytotoxicity:

CompoundConcentration (µM)Post-Treatment Viability (%)
Control (Cisplatin)10030%
This compound10063.4%
4-Dimethylamino phenyl derivative10021.2%

The results indicated that while the compound exhibited some cytotoxicity, it was less effective than cisplatin, a standard chemotherapeutic agent. However, derivatives with specific substitutions showed enhanced activity, suggesting that structural modifications could improve efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens.

Antimicrobial Efficacy Against Gram-positive Bacteria

In vitro studies assessed the compound's effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA32
Vancomycin-intermediate S. aureus16

These findings indicate that the compound possesses significant antimicrobial properties, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and bacterial cell wall synthesis. Further research is necessary to elucidate these pathways.

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